molecular formula C11H9F2NO2 B3331883 1-Benzyl-3,3-difluoropyrrolidine-2,5-dione CAS No. 862416-33-9

1-Benzyl-3,3-difluoropyrrolidine-2,5-dione

Cat. No.: B3331883
CAS No.: 862416-33-9
M. Wt: 225.19 g/mol
InChI Key: DOUJBFAVFSNBCD-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C11H9F2NO2 It is characterized by the presence of a benzyl group attached to a difluoropyrrolidine ring, which is further substituted with a dione functional group

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and difluoropyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a difluoropyrrolidine precursor with benzylamine, followed by oxidation to introduce the dione functionality.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrrolidine compounds

Scientific Research Applications

1-Benzyl-3,3-difluoropyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-Benzyl-3,3-difluoropyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3,3-difluoropyrrolidine, 1-benzylpyrrolidine-2,5-dione, and other difluorinated pyrrolidine derivatives share structural similarities.

    Uniqueness: The presence of both the benzyl group and the difluoropyrrolidine ring in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs

Properties

IUPAC Name

1-benzyl-3,3-difluoropyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c12-11(13)6-9(15)14(10(11)16)7-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUJBFAVFSNBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C1(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the crude 4-(benzylamino)-3,3-difluoro-4-oxobutanoic acid in iPrOAc (40 mL), SOCl2 (2.04 mL, 27.9 mmol, 2 eq) was added at ambient temperature. The reaction solution was stirred at 55° C. for 4 hr. The reaction was cooled to 0-5° C. Half saturated brine (50 mL) was added slowly to quench the excess SOCl2. The organic phase was washed with brine (70 mL) and 2 M Na2CO3 (about 50 mL) to pH=8-9, extracted two times with EtOAc. The combined organic layer was washed with brine (50 mL), the organic phase was dried over MgSO4, filtered and concentrated. The crude residue was diluted with CH2Cl2 and filtered to remove precipitate. The concentrated filtrate was purified by column chromatography and eluted with 2-20% EtOAc/Heptane to obtain the title compound as a clear oil (1.74 g, 65%)1H NMR (400 MHz, CDCl3) δ ppm 7.30-7.43 (m, 5 H) 4.76 (s, 2 H) 3.18 (t, J=12.53 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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